5-bromo-1,3-dioxaindane-4-sulfonamide
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Overview
Description
5-bromo-1,3-dioxaindane-4-sulfonamide: is an organic compound with the molecular formula C7H6BrNO4S . It is a derivative of benzodioxole, featuring a bromine atom at the 5-position and a sulfonamide group at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1,3-benzodioxole-4-sulfonamide are currently unknown. This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Biochemical Pathways
Given its status as a biochemical reagent, it’s plausible that it may influence a variety of pathways depending on the context of its use
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 100 mg/ml . This solubility profile suggests that the compound could be well-absorbed and distributed in biological systems when administered in appropriate formulations. The impact of these properties on the compound’s bioavailability is subject to further investigation.
Result of Action
As a biochemical reagent, it’s likely that its effects are context-dependent and vary based on the specific biological system in which it is utilized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,3-dioxaindane-4-sulfonamide typically involves the bromination of 1,3-benzodioxole followed by sulfonamide formation. One common method includes:
Bromination: 1,3-benzodioxole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Sulfonamide Formation: The brominated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1,3-dioxaindane-4-sulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or sulfonamide groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products:
Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the sulfonamide or bromine groups.
Scientific Research Applications
Chemistry: 5-bromo-1,3-dioxaindane-4-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with specific properties .
Comparison with Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the sulfonamide group, making it less versatile in certain applications.
5-(Bromomethyl)-1,3-benzodioxole: Contains a bromomethyl group instead of a sulfonamide, leading to different reactivity and applications.
5-Bromo-2,2-difluoro-1,3-benzodioxole:
Uniqueness: 5-bromo-1,3-dioxaindane-4-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKNJFOAMNTIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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